molecular formula C9H14N2O B13106606 2-(1-Amino-2-methylpropyl)pyridin-3-ol

2-(1-Amino-2-methylpropyl)pyridin-3-ol

Cat. No.: B13106606
M. Wt: 166.22 g/mol
InChI Key: LRPBURXXSAQLJJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, an amino-substituted methylpropyl chain at position 2, and a fused aromatic ring system. Pyridine derivatives are widely studied for their pharmacological and chemical applications, particularly due to their ability to participate in hydrogen bonding and metal coordination .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)pyridin-3-ol

InChI

InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3

InChI Key

LRPBURXXSAQLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC=N1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with 2-bromo-2-methylpropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Amino-2-methylpropyl)pyridin-3-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel or cobalt ferrite can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(1-Amino-2-methylpropyl)pyridin-3-one.

    Reduction: Formation of 2-(1-Amino-2-methylpropyl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the reagent used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 2-(1-Amino-2-methylpropyl)pyridin-3-ol (hypothetical structure inferred from the name) with structurally related compounds from the evidence. Key differences in substituents, molecular weight, and functional groups are highlighted:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
2-Aminopyridin-3-ol (CAS 16867-03-1) C₅H₆N₂O -NH₂ at position 2, -OH at position 3 110.1 Amino, hydroxyl
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O₂ -NH₂ at pyridine position 2, -OH on propanol 168.2 Amino, hydroxyl, aliphatic chain
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O₂ -NH₂ and -I on pyridine, -OH on propanol 294.1 Amino, hydroxyl, iodine
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol C₈H₁₀FNO₂ -F at position 5, -OH at position 2, propanol 171.2 Fluorine, hydroxyl, aliphatic chain
2-(1-Amino-2-methylpropyl)pyridin-3-ol C₉H₁₄N₂O (hypothetical) -NH₂ on branched propyl chain, -OH at position 3 166.2 (calculated) Amino, hydroxyl, branched alkyl N/A

Key Observations:

Functional Group Diversity: Unlike simpler analogs like 2-aminopyridin-3-ol, the target compound incorporates a branched alkyl chain with an amino group, which may enhance lipophilicity and alter solubility .

The absence of halogens in the target compound suggests reduced steric hindrance and distinct electronic properties.

Structural Complexity: The branched 1-amino-2-methylpropyl group introduces stereochemical considerations absent in linear-chain analogs like 3-(2-aminopyridin-3-yl)propan-1-ol .

Research Findings and Implications

Reactivity and Stability

  • 2-Aminopyridin-3-ol (CAS 16867-03-1) requires stringent storage conditions to prevent dust explosions, emphasizing the reactivity of amino-pyridine systems . This suggests that the target compound may similarly demand controlled handling.
  • The hydroxyl group at position 3 in pyridine derivatives is often involved in tautomerism, affecting acidity (pKa ~8–10 for similar compounds) and metal-binding capacity .

Pharmacological Potential

  • Fluorinated pyridinols (e.g., ) are explored for bioactivity due to enhanced metabolic stability. The target compound’s lack of fluorine may reduce toxicity but limit specific interactions.
  • Iodinated analogs (e.g., ) show utility in radiolabeling, whereas the target compound’s amino-alkyl chain could favor applications in drug delivery or chelation.

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